
Triphenylsulfonium 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsulfonium 2-hydroxybenzoate is a chemical compound with the molecular formula C25H20O3S and a molar mass of 400.49 g/mol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality triphenylsulfonium 2-hydroxybenzoate.
Chemical Reactions Analysis
Types of Reactions: Triphenylsulfonium 2-hydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Triphenylsulfonium 2-hydroxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is used in biological studies to investigate enzyme inhibition and cellular processes.
Industry: this compound is employed in the production of polymers and as a photoacid generator in photolithography processes.
Mechanism of Action
Triphenylsulfonium 2-hydroxybenzoate is compared with other similar compounds such as triphenylsulfonium chloride and triphenylsulfonium nonaflate. While these compounds share the triphenylsulfonium core, the presence of the 2-hydroxybenzoate group imparts unique properties to this compound, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.
Comparison with Similar Compounds
Triphenylsulfonium chloride
Triphenylsulfonium nonaflate
Triphenylsulfonium triflate
Properties
CAS No. |
345580-99-6 |
|---|---|
Molecular Formula |
C25H20O3S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-carboxyphenolate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C7H6O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-4-2-1-3-5(6)7(9)10/h1-15H;1-4,8H,(H,9,10)/q+1;/p-1 |
InChI Key |
KKLIEUWPBXKNFS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


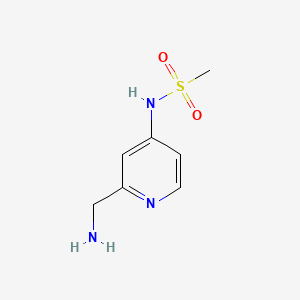
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

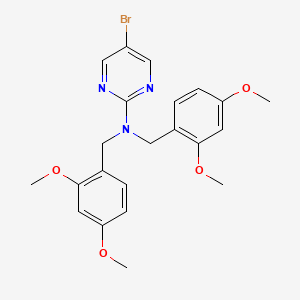
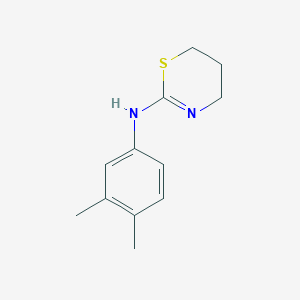
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
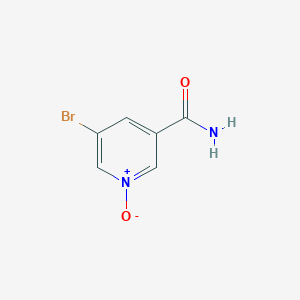
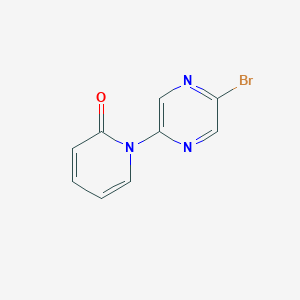
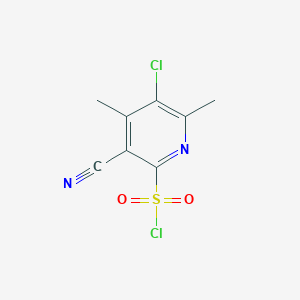
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
